molecular formula C15H21N7 B5710013 {4-Amino-6-[(4-methylpiperazinyl)methyl](1,3,5-triazin-2-yl)}phenylamine

{4-Amino-6-[(4-methylpiperazinyl)methyl](1,3,5-triazin-2-yl)}phenylamine

Cat. No.: B5710013
M. Wt: 299.37 g/mol
InChI Key: SBBZYSNHRWBYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-Amino-6-(4-Methylpiperazinyl)methyl}phenylamine is a triazine-based compound featuring a 1,3,5-triazine core substituted with a 4-methylpiperazine group (linked via a methylene bridge) and a phenylamine moiety.

Properties

IUPAC Name

6-[(4-methylpiperazin-1-yl)methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c1-21-7-9-22(10-8-21)11-13-18-14(16)20-15(19-13)17-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBZYSNHRWBYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine typically involves the reaction of 4-chloro-6-(4-methylpiperazinyl)methylphenylamine with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (70-80°C) to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

{4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted triazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, {4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be used in the development of new materials with unique properties .

Biology

In biological research, this compound is studied for its potential as a ligand in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and cellular processes .

Medicine

In medicine, {4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine is investigated for its potential therapeutic applications. It has shown promise as a candidate for the development of new drugs targeting specific enzymes or receptors involved in various diseases .

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into polymers, coatings, and other materials to enhance their properties .

Mechanism of Action

The mechanism of action of {4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathway in which the enzyme is involved. Similarly, it can interact with receptors on the cell surface, altering cellular signaling pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity
  • Compound Class: 4-(4-Arylamino-6-piperidinyltriazinyl)-N-(pyrimidinyl)benzenesulfonamides (e.g., from Desai et al. ). Key Features: Piperidinyl and sulfonamide groups. Activity: Broad-spectrum antimicrobial action against bacteria and fungi, with MIC values ranging from 8–64 µg/mL.
Anticancer Activity
  • Compound 19 (PubMed study ): 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-acetonitrile. Key Features: 4-Phenylpiperazinyl and cyano groups. Activity: GI₅₀ = 3.3 × 10⁻⁸ M against melanoma MALME-3M cells. Comparison: Replacement of phenylpiperazine with 4-methylpiperazine may alter pharmacokinetics (e.g., reduced π-π stacking but improved metabolic stability).
  • Fluorophenyl/Chlorophenyl Derivatives ( ): Examples: Compounds 21–24 with 2-fluorophenyl, 4-trifluoromethylphenyl, and chlorophenyl substituents. Activity: Moderate to high antitumor activity (e.g., compound 24: 51% yield, unquantified potency).
Antiviral Activity
  • Piperidine-Linked Triazines ( ): Key Features: Mesityl and pyridinyl substituents. Comparison: The target compound’s phenylamine group may favor intercalation or protein binding over the mesityl group’s steric effects.

Structure-Activity Relationship (SAR) Insights

  • Piperazine vs. Piperidine : Piperazine’s additional nitrogen enhances hydrogen-bonding capacity, critical for target engagement (e.g., kinase inhibition ).
  • Aryl Substituents : Electron-deficient aryl groups (e.g., -CF₃, -Cl) improve DNA intercalation but may increase toxicity .
  • Methylene Linkers : The target compound’s -CH₂- bridge likely increases conformational flexibility compared to direct aryl linkages in HM475 .

Biological Activity

The compound 4-Amino-6-(4-methylpiperazinyl)methylphenylamine is a complex organic molecule characterized by its triazine core and amine functional groups. This structure contributes to its potential biological activity, making it a candidate for various applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and interaction with biological macromolecules.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C12H18N6\text{C}_{12}\text{H}_{18}\text{N}_{6}

This compound features:

  • A triazine ring , which enhances stability.
  • An amine group , contributing to reactivity.
  • A piperazine substituent , which may influence pharmacodynamics.

Synthesis

The synthesis of 4-Amino-6-(4-methylpiperazinyl)methylphenylamine typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the triazine core through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Amination reactions to introduce the amino groups.

Each step requires careful optimization to maximize yield and purity.

Prediction of Activity Spectra

Using computational tools such as the Prediction of Activity Spectra for Substances (PASS) program, preliminary studies suggest that compounds with similar structures may exhibit various pharmacological effects. These include:

  • Anticancer activity
  • Antimicrobial properties
  • Antidepressant effects

These predictions necessitate further empirical validation to confirm specific biological activities.

Interaction with Biological Macromolecules

Understanding how 4-Amino-6-(4-methylpiperazinyl)methylphenylamine interacts with proteins and nucleic acids is crucial for elucidating its mechanism of action. Techniques such as:

  • Molecular docking
  • Surface plasmon resonance

These methods can be employed to study these interactions and identify potential side effects associated with the compound.

Comparative Analysis with Similar Compounds

The following table compares 4-Amino-6-(4-methylpiperazinyl)methylphenylamine with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4-(4-methylpiperazine)phenolContains an amino group and piperazineLacks the triazine ring
5-Amino-2-(piperidin-1-yl)-1H-pyrimidin-6-onePyrimidine core instead of triazineDifferent heterocyclic framework
3-AminoquinolineContains an amino group on a quinoline structureExhibits different biological properties

This comparative analysis highlights the unique triazine structure of the target compound while showcasing its potential advantages in terms of stability and reactivity compared to other similar compounds.

Anticancer Activity

A study evaluating the anticancer properties of related triazine derivatives demonstrated that modifications in the piperazine moiety significantly influenced cytotoxicity against various cancer cell lines. The results indicated that compounds with a piperazine substituent exhibited enhanced activity compared to those without.

Antimicrobial Properties

Research has shown that certain triazine derivatives possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the piperazine group may enhance membrane permeability, facilitating greater efficacy against bacterial strains.

Q & A

Q. What are the common synthetic routes for synthesizing {4-Amino-6-(4-methylpiperazinyl)methyl}phenylamine and its derivatives?

  • Methodological Answer : The synthesis typically involves stepwise functionalization of a triazine core. A standard route includes:

Cyanuric chloride activation : Reacting cyanuric chloride with primary amines (e.g., 4-methylpiperazine) under basic conditions (e.g., NaOH) at 0–5°C to form intermediates.

Amination : Subsequent substitution with phenylamine derivatives at elevated temperatures (50–80°C) to introduce the aromatic amino group.

Purification : Column chromatography or recrystallization to isolate the final product .
Variations in substituents (e.g., chloro, methoxy) require tailored reaction conditions, as seen in derivatives with antileukemic activity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm substituent positions and hydrogen/carbon environments. Discrepancies between observed and theoretical shifts (e.g., aromatic protons) may require DFT calculations for validation .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of functional groups like amines (N–H stretch at ~3300 cm1^{-1}) and triazine rings .

Q. What are the primary biological targets of this triazine derivative?

  • Methodological Answer : The compound exhibits activity against:
  • Enzymes : Human carbonic anhydrase XII (hCA XII) with Ki_i values in the low nanomolar range (7.5–9.6 nM) due to non-polar side-chain interactions .
  • Cellular Pathways : Calcium signaling (via 5-HT2B_{2B} receptor modulation) and cAMP production in GPR68-expressing cells, assessed using Fluo-4 dye and GloSensor assays .
  • Antileukemic Targets : Inhibition of leukemia cell proliferation through structure-dependent mechanisms, as shown in 3D-QSAR models .

Advanced Research Questions

Q. How does the compound's structure-activity relationship (SAR) influence its enzyme inhibitory properties?

  • Methodological Answer : SAR studies reveal that:
  • The 4-methylpiperazinylmethyl group enhances solubility and target binding via hydrogen bonding with hCA XII .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl, CF3_3) on the phenyl ring improve antileukemic activity by increasing lipophilicity and membrane permeability .
  • Table 1 : Inhibitory activity against hCA isoforms:
CompoundhCA IsozymeKi_i (nM)
Target compoundXII7.5–9.6
Derivatives (non-polar)I, II, IV>100

Q. What experimental strategies resolve discrepancies between theoretical and observed NMR chemical shifts?

  • Methodological Answer : Discrepancies arise due to solvent effects, tautomerism, or dynamic processes. Strategies include:
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental shifts to identify dominant tautomers or conformers .
  • Variable Temperature NMR : Detect dynamic equilibria (e.g., ring-flipping in piperazine moieties) by monitoring peak coalescence .
  • Isotopic Labeling : Use 15N^{15}N-labeled analogs to assign overlapping signals in complex spectra .

Q. How can researchers design assays to evaluate the compound's effect on calcium signaling pathways?

  • Methodological Answer : Use HEK293 cells expressing 5-HT2B_{2B} receptors or GPR68:

Fluo-4 Direct Calcium Assay : Load cells with Fluo-4 dye, treat with the compound, and measure fluorescence intensity (Ex/Em: 494/506 nm) to quantify Ca2+^{2+} release .

cAMP GloSensor Assay : Transfect cells with GloSensor plasmid, stimulate with forskolin, and measure luminescence to assess Gs_s-coupled receptor activation .
Data normalization to positive/negative controls (e.g., serotonin for 5-HT2B_{2B}) is critical .

Q. What methodologies are employed in 3D-QSAR modeling to predict biological activity?

  • Methodological Answer : 3D-QSAR workflows include:

Molecular Alignment : Superimpose derivatives (e.g., antileukemic triazines) using common scaffolds .

Partial Least Squares (PLS) Analysis : Correlate steric/electrostatic fields (CoMFA/CoMSIA) with IC50_{50} values .

Validation : Leave-one-out cross-validation (q2^2) and external test sets to ensure predictive power .
Example: A 3D-QSAR model for antileukemic triazines achieved q2^2 = 0.72, highlighting the importance of hydrophobic substituents at the 6-position .

Q. How can synthesis yields be optimized for derivatives with varying substituents?

  • Methodological Answer : Optimization strategies:
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) for intermediates, improving yields by 15–20% .
  • Catalyst Screening : Palladium(0) catalysts enhance coupling efficiency for aryl/heteroaryl substituents .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines during substitution reactions .
    Yields vary significantly with substituent steric bulk; e.g., 4-phenoxybenzyl derivatives yield 18–36% .

Q. How does the compound's inhibitory activity compare to similar triazine derivatives?

  • Methodological Answer : Comparative studies show:
  • Selectivity : The target compound inhibits hCA XII 10-fold more selectively than hCA I/II, unlike analogs with bulkier substituents .
  • Antimicrobial Activity : Derivatives with carbodithioate groups (e.g., diethylcarbamodithioate) exhibit broader-spectrum activity compared to methylpiperazine variants .
  • Table 2 : Key comparisons:
DerivativeBiological ActivityPotency (IC50_{50})
Target compoundhCA XII inhibition7.5 nM
Piperidine-carbodithioateAntileukemic12 µM
Benzylamino analogsCalcium signaling modulation0.8 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.